molecular formula C8H11N5O2 B585186 7-(1-Methyl-2-hydroxyethyl)guanine CAS No. 1346603-33-5

7-(1-Methyl-2-hydroxyethyl)guanine

Cat. No. B585186
CAS RN: 1346603-33-5
M. Wt: 209.209
InChI Key: NOXOALKZIYCNRV-UHFFFAOYSA-N
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Description

7-(1-Methyl-2-hydroxyethyl)guanine is a chemical compound with the molecular formula C8H11N5O2 and a molecular weight of 209.21 . It is an isomeric impurity of 7-(2-Hydroxypropyl)guanine . It appears as a white to off-white solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a guanine base attached to a 1-methyl-2-hydroxyethyl group . The exact structure can be found in the referenced databases .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that ethylene oxide, a human carcinogen, primarily forms N7-(2-hydroxyethyl)guanine . This suggests that this compound might undergo similar reactions.


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a melting point of over 300°C . It is slightly soluble in DMF and DMSO .

properties

IUPAC Name

2-amino-7-(1-hydroxypropan-2-yl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXOALKZIYCNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=NC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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